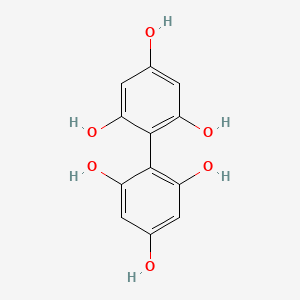
Difucol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Phlorotannins are a type of polyphenol, which are known for their antioxidant properties. Difucol has a molecular formula of C12H10O6 and a molar mass of 250.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difucol typically involves the oxidative coupling of phloroglucinol derivatives. One common method is the oxidative coupling of 2,4,6-trihydroxybenzene (phloroglucinol) using a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the extraction of phlorotannins from brown algae, followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol, and the purification involves techniques like chromatography to isolate this compound from other phlorotannins .
Chemical Reactions Analysis
Types of Reactions
Difucol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: this compound can undergo electrophilic substitution reactions, where one or more hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of this compound .
Scientific Research Applications
Difucol has a wide range of scientific research applications due to its unique chemical properties:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex polyphenolic compounds.
Biology: this compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of difucol primarily involves its antioxidant activity. This compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. By modulating these pathways, this compound helps in reducing inflammation and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: A precursor to difucol, phloroglucinol is a trihydroxybenzene with similar antioxidant properties.
Eckol: Another phlorotannin found in brown algae, eckol has a similar structure but differs in the number and position of hydroxyl groups.
Dieckol: A dimer of eckol, dieckol has a more complex structure and exhibits stronger antioxidant activity compared to this compound.
Uniqueness of this compound
This compound is unique due to its specific arrangement of hydroxyl groups, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its presence in specific species of brown algae make it a valuable compound for research and industrial applications .
Properties
CAS No. |
4371-20-4 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C12H10O6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4,13-18H |
InChI Key |
PHDPNHJFOMABOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















